1-Azido-2-(ethanesulfonyl)benzene
Description
1-Azido-2-(ethanesulfonyl)benzene is an aromatic compound featuring an azide (-N₃) group at the 1-position and an ethanesulfonyl (-SO₂C₂H₅) group at the 2-position of the benzene ring. The ethanesulfonyl moiety imparts strong electron-withdrawing characteristics, influencing reactivity in cycloaddition, substitution, and organocatalytic reactions.
Properties
IUPAC Name |
1-azido-2-ethylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-2-12-8-6-4-3-5-7(8)10-11-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMWZKAUAUQTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Azido-2-(ethylsulfanyl)benzene Derivatives
- Structure : Replace the sulfonyl (-SO₂-) group with sulfanyl (-S-), as seen in compounds like 2-(Azidomethyl)-1-(ethylsulfanyl)-4-methylbenzene (C₁₀H₁₃N₃S) and 2-(Azidomethyl)-4-chloro-1-(ethylsulfanyl)benzene (C₉H₁₀ClN₃S) .
- Reactivity : The sulfanyl group is less electron-withdrawing than sulfonyl, reducing the ring’s electrophilicity. This results in slower cycloaddition kinetics compared to sulfonyl-containing analogs.
- Applications : Primarily used in DA-mediated cyclizations to synthesize dihydrobenzothiophene derivatives .
1-Azido-2-(trifluoromethyl)benzene
- Structure : Trifluoromethyl (-CF₃) replaces ethanesulfonyl (-SO₂C₂H₅) .
- Electronic Effects : -CF₃ is a strong electron-withdrawing group but lacks the sulfonyl group’s capacity for hydrogen bonding.
- Stability : Exhibits higher thermal stability due to the inert C-F bonds, whereas the sulfonyl group may participate in hydrolysis under acidic/basic conditions.
- Applications : Used in click chemistry and as a precursor for fluorinated pharmaceuticals .
1-Azido-2-halobenzenes (Cl, Br, I)
- Structure : Halogens (Cl, Br) replace the ethanesulfonyl group, e.g., 1-Azido-2-chlorobenzene (C₆H₄ClN₃) and 1-Azido-2-bromobenzene (C₆H₄BrN₃) .
- Reactivity : Halogens act as leaving groups, enabling nucleophilic aromatic substitution (NAS) reactions. In contrast, sulfonyl groups are poor leaving groups but enhance NAS via electron withdrawal.
- Safety : Azido-halobenzenes pose explosion risks due to the combination of azide and halogen .
1-Azido-2-(propargyloxy)benzene
- Structure : Propargyloxy (-O-C≡CH) substituent at the 2-position (C₉H₇N₃O) .
- Reactivity : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles. The ethanesulfonyl analog is less suited for CuAAC but may undergo Staudinger or Huisgen reactions.
- Applications : Key in bioconjugation and polymer chemistry .
Comparative Data Table
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